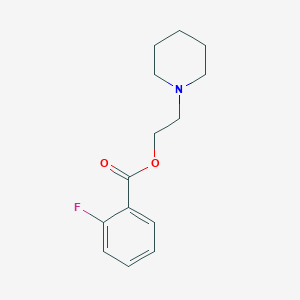
2-Piperidin-1-ylethyl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidin-1-ylethyl 2-fluorobenzoate, also known as FPEB, is a compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. It belongs to the class of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the brain.
Mechanism of Action
2-Piperidin-1-ylethyl 2-fluorobenzoate acts as a PAM of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor in response to glutamate. The exact mechanism of action of 2-Piperidin-1-ylethyl 2-fluorobenzoate is not fully understood, but it is thought to increase the affinity of mGluR5 for glutamate and to stabilize the active conformation of the receptor, leading to increased signaling through downstream pathways.
Biochemical and Physiological Effects
2-Piperidin-1-ylethyl 2-fluorobenzoate has been shown to enhance the activity of mGluR5 in various brain regions such as the hippocampus, amygdala, and striatum. This leads to increased synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. 2-Piperidin-1-ylethyl 2-fluorobenzoate has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. 2-Piperidin-1-ylethyl 2-fluorobenzoate has also been shown to reduce anxiety and depression-like behaviors in animal models, suggesting its potential as a therapeutic agent for these disorders.
Advantages and Limitations for Lab Experiments
2-Piperidin-1-ylethyl 2-fluorobenzoate has several advantages for lab experiments. It is a selective and potent PAM of mGluR5, which means that it can be used to specifically target this receptor without affecting other receptors or neurotransmitter systems. 2-Piperidin-1-ylethyl 2-fluorobenzoate is also stable and easy to synthesize, which makes it a convenient tool compound for research. However, 2-Piperidin-1-ylethyl 2-fluorobenzoate has some limitations as well. It has poor solubility in water, which can limit its use in some experiments. 2-Piperidin-1-ylethyl 2-fluorobenzoate also has a relatively short half-life in vivo, which can make it difficult to achieve sustained effects.
Future Directions
There are several future directions for research on 2-Piperidin-1-ylethyl 2-fluorobenzoate. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, which are characterized by mGluR5 dysfunction. Another direction is to develop novel PAMs of mGluR5 with improved pharmacokinetic properties and selectivity. Finally, 2-Piperidin-1-ylethyl 2-fluorobenzoate can be used as a tool compound to investigate the role of mGluR5 in other physiological and pathological processes such as addiction and pain.
Synthesis Methods
The synthesis of 2-Piperidin-1-ylethyl 2-fluorobenzoate involves the reaction of 2-fluorobenzoic acid with 2-(piperidin-1-yl) ethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. After completion of the reaction, the product is purified by column chromatography to obtain pure 2-Piperidin-1-ylethyl 2-fluorobenzoate.
Scientific Research Applications
2-Piperidin-1-ylethyl 2-fluorobenzoate has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance the activity of mGluR5, which is involved in various physiological and pathological processes such as learning and memory, anxiety, depression, addiction, and neurodegenerative diseases. 2-Piperidin-1-ylethyl 2-fluorobenzoate has been used as a tool compound to investigate the role of mGluR5 in these processes and to develop novel therapeutic agents targeting mGluR5.
properties
Product Name |
2-Piperidin-1-ylethyl 2-fluorobenzoate |
|---|---|
Molecular Formula |
C14H18FNO2 |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2-fluorobenzoate |
InChI |
InChI=1S/C14H18FNO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 |
InChI Key |
QOAQHDZIUMNBCR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2F |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)






![N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)





